molecular formula C15H24N2OS B095129 Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- CAS No. 16531-38-7

Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-

Cat. No. B095129
CAS RN: 16531-38-7
M. Wt: 280.4 g/mol
InChI Key: DAVJFCSWYBRJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-, also known as BODIPY FL GABA, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of fluorescent dyes that are used for labeling and imaging purposes. BODIPY FL GABA is an important tool for studying the function and regulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Mechanism Of Action

Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA binds to the GABA receptors in a reversible and competitive manner. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor causes a conformational change in the receptor, which results in the emission of green light. The intensity of the fluorescence signal is proportional to the number of receptors labeled with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA.

Biochemical And Physiological Effects

Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has no known biochemical or physiological effects on the cells or tissues labeled with this dye. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor does not affect the function or regulation of the receptor.

Advantages And Limitations For Lab Experiments

The advantages of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in lab experiments include its high sensitivity, specificity, and photostability. Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA is also compatible with a wide range of imaging techniques, including confocal microscopy, two-photon microscopy, and flow cytometry. The limitations of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA include its relatively high cost, the need for specialized equipment and expertise, and the potential for nonspecific binding to other proteins or molecules.

Future Directions

There are several future directions for the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in scientific research. One potential direction is the development of new labeling strategies that allow for the simultaneous labeling of multiple GABA receptor subtypes. Another direction is the application of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in the study of GABA receptor dysfunction in neurological disorders, such as epilepsy and schizophrenia. Additionally, the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in high-throughput screening assays for the identification of new drugs that target GABA receptors is an area of active research.

Synthesis Methods

The synthesis of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-) with N-(3-dimethylaminopropyl)-p-propoxythio-amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a fluorescent dye that emits green light when excited by a light source.

Scientific Research Applications

Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has been widely used in scientific research to study the function and regulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. GABA receptors are the primary targets of many drugs, including benzodiazepines, barbiturates, and ethanol. By labeling GABA receptors with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA, researchers can study the localization, trafficking, and turnover of these receptors in live cells and tissues.

properties

CAS RN

16531-38-7

Product Name

Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-propoxybenzenecarbothioamide

InChI

InChI=1S/C15H24N2OS/c1-4-12-18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,19)

InChI Key

DAVJFCSWYBRJQP-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S

SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C

Other CAS RN

16531-38-7

synonyms

N-[3-(Dimethylamino)propyl]-p-propoxythiobenzamide

Origin of Product

United States

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